molecular formula C19H16Cl2N2O2S B3286973 5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]- CAS No. 834888-63-0

5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-

Cat. No. B3286973
M. Wt: 407.3 g/mol
InChI Key: PQVFQMOSUCGZFB-UHFFFAOYSA-N
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Patent
US09365526B2

Procedure details

The first step of the process involves reacting 2-chlorothiazole with 2-chloro-6-methylphenylisocyanate in the presence of n-butyl lithium in tetrahydrofuran to obtain 2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. The second step involves reacting 2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide with 4-methoxybenzylchloride in the presence of sodium hydride in tetrahydrofuran to obtain 2-chloro-N-(2-chloro-6-methylphenyl)-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide. The third step involves reacting 2-chloro-N-(2-chloro-6-methylphenyl)-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide with 4-amino-6-chloro-2-methylpyrimidine in the presence of sodium hydride in tetrahydrofuran at reflux temperature to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide. The fourth step involves reacting N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide with trifluoromethanesulfonic acid and trifluoroacetic acid in dichloromethane to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide (Formula 1d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]([C:7]([N:9]([C:19]2[C:24]([CH3:25])=[CH:23][CH:22]=[CH:21][C:20]=2[Cl:26])[CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[O:8])=[CH:5][N:6]=1.[NH2:27][C:28]1[CH:33]=[C:32]([Cl:34])[N:31]=[C:30]([CH3:35])[N:29]=1.[H-].[Na+]>O1CCCC1>[Cl:26][C:20]1[CH:21]=[CH:22][CH:23]=[C:24]([CH3:25])[C:19]=1[N:9]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=1)[C:7]([C:4]1[S:3][C:2]([NH:27][C:28]2[CH:33]=[C:32]([Cl:34])[N:31]=[C:30]([CH3:35])[N:29]=2)=[N:6][CH:5]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CN1)C(=O)N(CC1=CC=C(C=C1)OC)C1=C(C=CC=C1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C)N(C(=O)C1=CN=C(S1)NC1=NC(=NC(=C1)Cl)C)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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